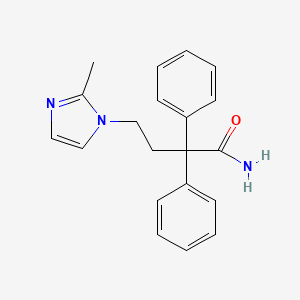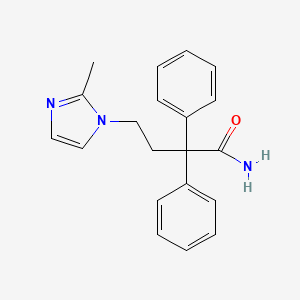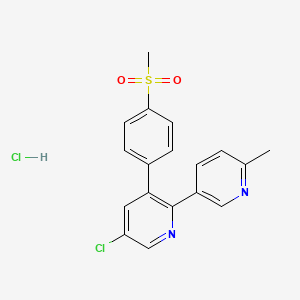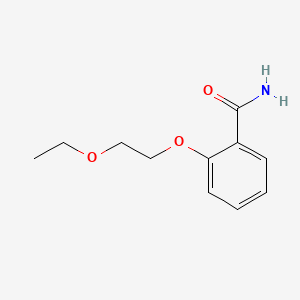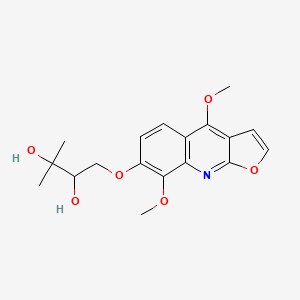
Evoxine
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'évoxine implique plusieurs étapes, à partir de précurseurs facilement disponiblesLes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de l'évoxine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Le processus peut inclure des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes requises pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
L'évoxine subit diverses réactions chimiques, notamment :
Oxydation : L'évoxine peut être oxydée pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques distinctes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'évoxine, ce qui peut modifier son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions réactionnelles, telles que la température, le pH et le choix du solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'évoxine peut produire des dérivés de la quinoléine, tandis que la réduction peut produire différents alcools ou amines .
Applications de la recherche scientifique
L'évoxine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : L'évoxine est utilisée comme composé modèle pour l'étude des alcaloïdes furoquinoléiques et de leurs propriétés chimiques.
Mécanisme d'action
L'évoxine exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Il contrecarre la suppression transcriptionnelle induite par le CO2 des peptides antimicrobiens dans les cellules, inhibant la suppression hypercapnique de l'expression de l'interleukine-6 et de la chimiokine CCL2 dans les macrophages humains . Cette inhibition sélective suggère que l'évoxine cible des voies spécifiques impliquées dans la régulation immunitaire dans des conditions d'hypercapnie .
Applications De Recherche Scientifique
Evoxine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying furoquinoline alkaloids and their chemical properties.
Mécanisme D'action
Evoxine exerts its effects through several molecular targets and pathways. It counteracts CO2-induced transcriptional suppression of antimicrobial peptides in cells, inhibiting hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression in human macrophages . This selective inhibition suggests that this compound targets specific pathways involved in immune regulation under hypercapnic conditions .
Comparaison Avec Des Composés Similaires
L'évoxine est unique parmi les alcaloïdes furoquinoléiques en raison de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :
Dictamnine : Un autre alcaloïde furoquinoléique avec des activités biologiques différentes.
Skimmianine : Connue pour ses propriétés antimicrobiennes.
Haplophine : Partage des similitudes structurelles avec l'évoxine, mais a des effets pharmacologiques distincts.
Perfamine : Un dérivé furoquinoléique modifié avec des propriétés chimiques uniques.
Glycoperine : Un autre alcaloïde apparenté avec des applications différentes
L'unicité de l'évoxine réside dans sa capacité à contrer la suppression immunitaire induite par le CO2, une propriété que l'on ne retrouve pas généralement dans d'autres alcaloïdes furoquinoléiques .
Propriétés
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGANMDNHTVJAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028138 | |
| Record name | Evoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-11-2 | |
| Record name | Evoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EVOXINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Evoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


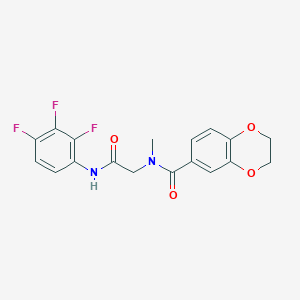
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
